molecular formula C15H28Cl3NO B14670612 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride CAS No. 40415-93-8

4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride

Cat. No.: B14670612
CAS No.: 40415-93-8
M. Wt: 344.7 g/mol
InChI Key: XHRRYRFUECWOTI-UHFFFAOYSA-N
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Description

4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a methyl group, bis(2-chloroethyl)amino group, and a decyn-4-ol moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an amine with 2-chloroethyl chloride, followed by the introduction of a decyn-4-ol group through a coupling reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(bis(2-chloroethyl)amino)-2-butyn-4-ol hydrochloride
  • 4-Methyl-1-(bis(2-chloroethyl)amino)-2-hexyn-4-ol hydrochloride
  • 4-Methyl-1-(bis(2-chloroethyl)amino)-2-octyn-4-ol hydrochloride

Highlighting Uniqueness

Compared to similar compounds, 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride stands out due to its longer carbon chain, which can influence its chemical reactivity and biological activity. The presence of the decyn-4-ol moiety also adds to its unique properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

40415-93-8

Molecular Formula

C15H28Cl3NO

Molecular Weight

344.7 g/mol

IUPAC Name

1-[bis(2-chloroethyl)amino]-4-methyldec-2-yn-4-ol;hydrochloride

InChI

InChI=1S/C15H27Cl2NO.ClH/c1-3-4-5-6-8-15(2,19)9-7-12-18(13-10-16)14-11-17;/h19H,3-6,8,10-14H2,1-2H3;1H

InChI Key

XHRRYRFUECWOTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C#CCN(CCCl)CCCl)O.Cl

Origin of Product

United States

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